Mitoguazone dihydrochloride monohydrate

Description

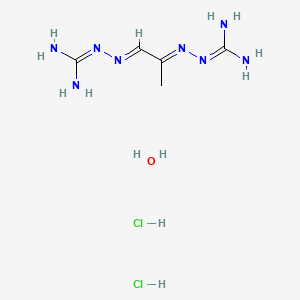

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N8.2ClH.H2O/c1-3(11-13-5(8)9)2-10-12-4(6)7;;;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H;1H2/b10-2+,11-3+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRLHFZFFIHTLN-XDKKVRIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN=C(N)N)C=NN=C(N)N.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\N=C(N)N)/C=N/N=C(N)N.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24968-67-0 | |

| Record name | MITOGUAZONE DIHYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/180GXZ85US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Evolution of Research Interest

Initially synthesized as a polycarbonyl derivative, mitoguazone (B1683906), also known as methylglyoxal (B44143) bis(guanylhydrazone) or MGBG, garnered attention in the mid-20th century for its potential as a chemotherapeutic agent. nih.gov Early research efforts were driven by the observation that rapidly proliferating cancer cells have a high demand for polyamines, making the enzymes involved in their synthesis attractive targets for therapeutic intervention. nih.gov

The primary mechanism of action identified for mitoguazone was the competitive and reversible inhibition of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine biosynthetic pathway. focusbiomolecules.comnih.gov This discovery spurred a wave of clinical investigations throughout the 1980s. Phase II clinical trials explored the efficacy of mitoguazone against a range of malignancies, including lymphomas, head and neck cancer, esophageal cancer, and non-small-cell lung cancer. nih.gov While these trials demonstrated some antineoplastic activity, particularly in heavily pretreated lymphoma patients where partial remissions were observed, the compound's clinical utility was ultimately hampered by significant toxicities. nih.govnih.gov Consequently, research interest in mitoguazone as a frontline cancer therapy waned. nih.gov

Despite its failure to become a mainstream anticancer drug, research on mitoguazone continued, albeit with a shifted focus. The compound's potent and specific mechanism of action made it a valuable tool for dissecting the intricacies of polyamine metabolism and its role in various cellular processes. A renewed interest in mitoguazone has emerged in recent years, not as a direct therapeutic agent, but as a pharmacological probe to understand the consequences of polyamine pathway disruption. nih.gov

Molecular Mechanisms of Action

Combination Therapy with Gemcitabine (B846)

Preclinical studies have shown a potent synergistic effect when mitoguazone (B1683906) is administered sequentially with the chemotherapeutic agent gemcitabine. This combination has been investigated in both cell culture and animal models.

In a study using the human breast cancer cell line BOT-2, a marked synergistic activity was observed when a non-toxic dose of mitoguazone was administered 24 hours prior to gemcitabine. nih.gov This sequential treatment enhanced the toxicity of gemcitabine by a remarkable eight orders of magnitude, as measured by MTT assays. nih.gov A pilot study in rats with mammary tumors also demonstrated that the sequential administration of mitoguazone and gemcitabine led to an increased survival rate compared to treatment with either drug alone. nih.gov This preclinical evidence of synergism formed the basis for subsequent phase I clinical trials. nih.gov

Combination with Polyamine Biosynthesis Inhibitors

Another promising strategy to overcome resistance is to target the polyamine biosynthesis pathway at multiple points. This can be achieved by combining mitoguazone with other inhibitors of this pathway, such as α-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC).

In a preclinical study involving L1210 leukemia-bearing mice, the combined administration of DFMO and mitoguazone resulted in a significantly enhanced therapeutic response. nih.gov It was observed that priming the tumor-bearing mice with DFMO for a few days before starting mitoguazone treatment led to a striking increase in the accumulation of mitoguazone within the leukemia cells. nih.gov This enhanced uptake was also noted in the spleen, which was heavily infiltrated with tumor cells. nih.gov The combination treatment produced a more marked reduction in tumor mass compared to the administration of either DFMO or mitoguazone alone. nih.gov

| Combination Strategy | Preclinical Model | Key Findings |

| Mitoguazone + Gemcitabine | Human breast cancer cells (BOT-2) | Marked synergistic cytotoxicity when mitoguazone is given 24h before gemcitabine. nih.gov |

| Mammary rat tumors | Increased survival rate with sequential administration. nih.gov | |

| Mitoguazone + DFMO | L1210 leukemia-bearing mice | Enhanced accumulation of mitoguazone in leukemia cells. nih.gov |

| L1210 leukemia-bearing mice | Marked reduction in tumor mass compared to single-agent therapy. nih.gov |

This table outlines preclinical findings for combination strategies aimed at overcoming mitoguazone resistance, demonstrating the potential of these approaches in enhancing therapeutic efficacy.

Preclinical Research Paradigms and Findings

In Vitro Cellular Models

Mitoguazone (B1683906) has demonstrated significant antineoplastic activity against a broad spectrum of cancer cell lines. Its efficacy has been observed in hematological malignancies as well as solid tumors. Studies have documented its activity in cell lines derived from Hodgkin's lymphoma, non-Hodgkin's lymphoma (including AIDS-related lymphoma), head and neck cancer, prostate cancer, and esophageal cancer. nih.govnih.gov

In a notable study, the compound's ability to induce apoptosis was evaluated in several human cancer cell lines. nih.gov This included three Burkitt's lymphoma cell lines (Raji, Ramos, and Daudi) and one prostate carcinoma cell line (MPC 3). nih.gov Furthermore, its effects were assessed in two human breast cancer cell lines, MCF7 (with wild-type p53) and VM4K (with mutated p53), to explore the role of the p53 tumor suppressor gene in its mechanism of action. nih.gov The research confirmed that mitoguazone induces apoptosis in all these tested cell lines. nih.gov

The antiproliferative effects of Mitoguazone are characterized by a dose- and time-dependent inhibition of cancer cell growth. nih.gov Research has shown that in combination with other agents, Mitoguazone's cytotoxic effects can be enhanced. For instance, when 9L rat brain tumor cells were treated with a combination of Mitoguazone and α-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase, a more potent inhibition of proliferation was observed compared to treatment with Mitoguazone alone.

The following table summarizes the observed effects of Mitoguazone on the growth of various cancer cell lines.

| Cell Line | Cancer Type | Observed Effect |

| Raji, Ramos, Daudi | Burkitt's Lymphoma | Induction of apoptosis nih.gov |

| MPC 3 | Prostate Carcinoma | Induction of apoptosis nih.gov |

| MCF7, VM4K | Breast Cancer | Induction of apoptosis, p53-independent nih.gov |

| 9L | Rat Brain Tumor | Inhibition of proliferation, enhanced by DFMO |

While direct studies specifying Mitoguazone-induced S and G2 phase accumulation are limited, the broader mechanisms of action of similar compounds suggest a basis for such cell cycle perturbations. Agents that disrupt microtubule formation or function are known to induce a G2 phase arrest. nih.gov Moreover, restricting essential amino acids like methionine has been shown to cause an arrest in the S and G2 phases of the cell cycle in cancer cells. nih.gov Gatifloxacin, an unrelated compound, has been demonstrated to induce S and G2-phase cell cycle arrest through the modulation of p21, p27, and p53 pathways, providing a potential parallel mechanism for how such cell cycle blocks can be initiated. plos.org The induction of G2/M arrest is a known consequence of DNA damage, a common outcome of many chemotherapeutic agents. frontiersin.orgfrontiersin.org

Selective inhibition of the growth of yeast cells that rely on non-fermentable energy sources, a process dependent on mitochondrial respiration. nih.gov

A more pronounced inhibition of mitochondrial protein synthesis compared to cytosolic protein synthesis. nih.gov

Selective mutagenesis of the mitochondrial genome over the nuclear genome. nih.gov

These findings in a simpler eukaryotic model underscore the critical role of mitochondrial disruption in the cytotoxic effects of Mitoguazone. nih.gov

A primary molecular mechanism of Mitoguazone and a key biomarker of its action is the interference with the polyamine biosynthetic pathway. nih.govebi.ac.uk It acts as a competitive inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a crucial enzyme in this pathway. ebi.ac.uknih.gov Polyamines are essential for various cellular processes, including DNA stabilization and cell proliferation. nih.gov By inhibiting their synthesis, Mitoguazone disrupts these vital functions, leading to an antiproliferative effect.

Another significant biomarker of response is the induction of apoptosis in a p53-independent manner. nih.gov This is particularly relevant for the treatment of cancers with mutated or non-functional p53, which are often resistant to conventional therapies that rely on p53-mediated apoptosis. The ability of Mitoguazone to bypass this common resistance mechanism makes it a promising candidate for a broader range of tumors. nih.gov

The table below outlines key molecular and cellular biomarkers associated with Mitoguazone's activity.

| Biomarker Category | Specific Biomarker | Implication |

| Enzymatic Inhibition | S-adenosylmethionine decarboxylase (SAMDC) | Disruption of polyamine synthesis ebi.ac.uknih.gov |

| Cellular Process | p53-independent apoptosis | Efficacy in tumors with p53 mutations nih.gov |

| Organelle Function | Mitochondrial disruption | Key site of cytotoxic action nih.gov |

Antineoplastic Activity in Diverse Cancer Cell Lineages

In Vivo Animal Models

Preclinical evaluation of Mitoguazone in various animal models has substantiated its antitumor activity. In a study involving rats with mammary tumors, the sequential administration of Mitoguazone followed by gemcitabine (B846) demonstrated a synergistic effect, leading to an increased survival rate.

Studies in experimental prostate cancer models have also been conducted, providing further evidence of its in vivo efficacy. nih.gov Additionally, research on rat liver has shown that Mitoguazone administration induces hepatic polyamine oxidase activity, indicating its impact on polyamine catabolism in a whole-animal system. nih.gov The compound has also been evaluated in murine melanoma models, where it was found to inhibit tumor growth. fwgeresearch.org These in vivo studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of Mitoguazone and for establishing a basis for its clinical investigation.

Efficacy Assessments in Rodent Tumor Models (e.g., Murine Leukemia, Gliosarcoma Xenografts)

Mitoguazone has been evaluated in various rodent tumor models to determine its preclinical efficacy. In studies with murine leukemia cell lines, such as L1210 and P388, mitoguazone has demonstrated notable antineoplastic activity. nih.govnih.govnih.govfrontiersin.org Research on L1210 leukemia cells indicated that mitoguazone selectively inhibits the synthesis of mitochondrial DNA. nih.gov This inhibitory effect on mitochondrial DNA synthesis was observed at concentrations that did not initially affect nuclear DNA synthesis, suggesting a specific mechanism of action related to mitochondrial function. nih.gov Further studies with P388 leukemia in mice have explored the pharmacokinetics of mitoguazone, revealing that the presence of leukemia can alter the drug's distribution and clearance. nih.gov

Patient-derived xenograft (PDX) models, which involve implanting human tumor tissue into immunodeficient mice, are increasingly used to create more clinically relevant models for testing cancer therapies. nih.govfrontiersin.org In the context of aggressive brain tumors like glioblastoma, PDX models have been established to study tumor biology and drug sensitivity. frontiersin.orgmdpi.com While specific data on mitoguazone's efficacy in gliosarcoma xenografts is limited in the provided search results, the use of such models is crucial for evaluating novel therapeutic agents against these challenging tumors. nih.govfrontiersin.orgmdpi.comnih.gov The development of therapy-resistant glioblastoma PDX models further allows for the investigation of treatments for recurrent disease. mdpi.com

Murine models remain a cornerstone of cancer research, providing valuable insights into disease mechanisms and therapeutic efficacy. frontiersin.orgfrontiersin.org The L1210 and P388 leukemia models, for instance, were instrumental in the initial screening and development of many chemotherapeutic agents. frontiersin.org

Table 1: Efficacy of Mitoguazone in Murine Leukemia Models

| Cell Line | Key Findings |

| L1210 Leukemia | Selectively inhibits mitochondrial DNA synthesis. nih.gov |

| P388 Leukemia | Demonstrates antineoplastic activity; tumor presence alters drug pharmacokinetics. nih.gov |

Organ-Specific Biochemical and Enzymatic Responses (e.g., Hepatic Polyamine Metabolism in Rats)

Mitoguazone's mechanism of action is closely tied to its ability to inhibit polyamine biosynthesis, and its effects on organ-specific biochemical pathways have been a subject of investigation. In rat liver, mitoguazone administration has been shown to induce hepatic polyamine oxidase activity. nih.gov This induction was observed as early as 4 hours after treatment, with the enzyme activity returning to baseline levels after 96 hours. nih.gov This change in enzyme activity was accompanied by an increase in putrescine concentrations. nih.gov However, the activity of spermine (B22157) oxidase was not significantly affected by mitoguazone treatment. nih.gov These findings suggest that the enzymatic response to mitoguazone in the liver primarily involves the polyamine oxidase that acts on acetylated polyamines. nih.gov

Further research has explored the broader impact of mitoguazone on polyamine metabolism in various tissues. For instance, studies in rats have examined changes in polyamine metabolism in the liver following the administration of D-galactosamine, an agent that induces experimental hepatitis. elsevierpure.com These studies have highlighted the intricate regulation of polyamine levels and the enzymes involved in their metabolism during liver injury and regeneration.

In the thymus of rats, mitoguazone has been observed to cause a marked and permanent decrease in polyamine oxidase activity. documentsdelivered.com This effect is associated with a decrease in putrescine levels. documentsdelivered.com

Table 2: Effect of Mitoguazone on Hepatic Polyamine Metabolism in Rats

| Parameter | Observation | Time Course |

| Polyamine Oxidase Activity | Induced | Starts at 4 hours, returns to basal levels at 96 hours. nih.gov |

| Putrescine Concentration | Increased | Starts at 4 hours and continues for up to 72 hours. nih.gov |

| Spermine Oxidase Activity | Not significantly changed | - |

Investigation of Anti-inflammatory Mechanisms in Disease Models (e.g., Murine Carrageenan-Induced Inflammation)

The anti-inflammatory potential of compounds related to mitoguazone has been explored in preclinical models. In a murine model of carrageenan-induced paw edema, a well-established method for studying acute inflammation, methylguanidine (B1195345) demonstrated significant anti-inflammatory effects. nih.govunusa.ac.idnih.govplos.orgmdpi.com Administration of methylguanidine was found to inhibit the inflammatory response by reducing paw swelling, pleural exudate formation, and mononuclear cell infiltration. nih.gov

The underlying mechanisms for these anti-inflammatory actions appear to be multifactorial. Research suggests that methylguanidine can reduce the activity and expression of both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in inflamed tissues. nih.gov Furthermore, it has been shown to decrease the presence of nitrotyrosine and the nuclear enzyme poly(ADP-ribose) polymerase (PARP). nih.gov These findings indicate that the anti-inflammatory effects may be linked to the inhibition of key inflammatory mediators and enzymes. nih.govnih.gov The carrageenan-induced inflammation model is characterized by the release of pro-inflammatory cytokines like TNF-α and IL-1β, and the production of nitric oxide and prostaglandins, all of which contribute to the inflammatory cascade. nih.govnih.govplos.org

Combination Strategies in Preclinical Settings

The efficacy of anticancer drugs can often be enhanced through combination therapies. drugs.commdpi.com This approach can lead to synergistic effects, overcome drug resistance, and improve treatment outcomes. drugs.comnih.gov

Synergistic Interactions with Other Polyamine Pathway Modulators (e.g., α-Difluoromethylornithine)

Mitoguazone has been studied in combination with other agents that modulate the polyamine biosynthetic pathway, such as α-difluoromethylornithine (DFMO). DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis. nih.govnih.gov In a study on a hormone-refractory rat prostatic adenocarcinoma model, the combination of DFMO and mitoguazone resulted in a significant decline in tumor growth rates with reduced toxicity compared to mitoguazone alone. nih.gov A remarkable finding was that 63% of the rats treated with the combination had no viable tumor upon histological examination after 21 days. nih.gov The synergistic effect is believed to be, at least in part, due to DFMO increasing the intracellular uptake of mitoguazone. nih.gov

Similarly, in a murine renal adenocarcinoma model, the combination of DFMO and mitoguazone led to a greater reduction in tumor weight and the number of metastases compared to either agent alone. nih.gov This combination also significantly increased the survival of the mice. nih.gov The enhanced antitumor effect was associated with a selective increase in the uptake of mitoguazone by the tumor tissue. nih.gov Depletion of polyamines by DFMO has been shown to selectively enhance the accumulation of mitoguazone in certain tissues, such as the small intestine and bone marrow, in mice. nih.gov

Table 3: Synergistic Effects of Mitoguazone and α-Difluoromethylornithine (DFMO)

| Tumor Model | Key Findings |

| Rat Prostatic Adenocarcinoma | Rapid decline in tumor growth, reduced toxicity, and elimination of viable tumors in a majority of treated rats. nih.gov |

| Murine Renal Adenocarcinoma | Reduced tumor weight and metastases, and increased survival. nih.gov |

Combinatorial Effects with Other Antineoplastic Agents

The combination of mitoguazone with other antineoplastic agents has been explored to enhance its therapeutic potential. nih.gov Preclinical studies have shown that combination chemotherapy can be more effective than single-agent treatment. drugs.com For instance, a study investigating the sequential administration of mitoguazone and gemcitabine in human breast cancer cells and a rat mammary tumor model found a marked synergistic activity. nih.gov The most significant effect was observed when mitoguazone was administered 24 hours before gemcitabine. nih.gov This sequential treatment also led to an increased survival rate in rats with mammary tumors. nih.gov

The rationale for combining different chemotherapeutic drugs is to target multiple pathways involved in cancer cell growth and survival. drugs.com Mitoguazone's mechanism as a polyamine synthesis inhibitor makes it a candidate for combination with cycle-specific agents. nih.gov While clinical trials have had mixed results, preclinical findings support the continued investigation of mitoguazone in combination with other anticancer drugs. nih.govnih.govnih.gov The development of advanced preclinical models, such as patient-derived xenografts, provides a platform for testing novel drug combinations against specific tumor types, including those that are resistant to standard therapies. mdpi.commdpi.com

Structure Activity Relationships and Analog Development

Elucidation of Essential Structural Features for Biological Activity

The biological activity of mitoguazone (B1683906) and its analogs is intrinsically linked to their specific chemical structures. The core pharmacophore responsible for the inhibition of SAMDC is the bis(guanylhydrazone) moiety. This structural feature allows the molecule to act as a competitive inhibitor of SAMDC. medchemexpress.com

Studies have revealed that the aliphatic nature of the bis(guanylhydrazone) is a key determinant of its interaction with DNA and, consequently, its mechanism of action. Aliphatic bis(guanylhydrazones), including mitoguazone, generally exhibit poor binding to DNA. researchgate.net This is in contrast to aromatic bis(guanylhydrazones), which tend to be good inhibitors of DNA-dependent DNA polymerase activity and show a biphasic interaction with DNA. researchgate.net

The specific stereochemistry of the molecule is also crucial. X-ray crystallography has shown that the biologically active form of mitoguazone exists as a specific isomer. probechem.com A close analog, trifluoromethylglyoxal bis(guanylhydrazone) (CF₃-GBG), which exists as a different isomer, was found to be a very weak inhibitor of yeast SAMDC, underscoring the importance of the correct spatial arrangement of the functional groups for effective enzyme inhibition. probechem.com

Furthermore, modifications to the backbone of the molecule can significantly impact its activity. For instance, substitution at the ortho position relative to the guanylhydrazone side chains has been found to be detrimental to the compound's trypanocidal activity, a related therapeutic application. aacrjournals.org

Design and Synthesis of Novel Polyamine Analogues and Derivatives

The quest for more effective and less toxic polyamine biosynthesis inhibitors has led to the design and synthesis of a wide array of mitoguazone analogs. A significant advancement in this area has been the development of conformationally constrained analogs, such as new aryl and heteroaryl derivatives. invivochem.com These were synthesized by converting the corresponding acyl nitriles to imido esters and then to amidines, followed by a reaction with aminoguanidine. invivochem.com These new compounds have demonstrated a potency up to 100 times greater than mitoguazone as inhibitors of rat liver SAMDC. invivochem.com

Another approach has involved the synthesis of analogs with different alkyl substitutions. For example, methylglyoxal (B44143) bis(butylamidinohydrazone) (MGBB) was synthesized and shown to be a competitive inhibitor of SAMDC with a Ki value of 1.8 x 10⁻⁵ M. nih.gov

The synthesis of 1,3-arylene diketone bis(guanylhydrazone)s has also been a fruitful area of research. aacrjournals.org Based on the activity of 1,3-diacetylbenzene (B146489) bis(guanylhydrazone), a series of substituted and heterocyclic analogs were prepared. Among these, the 5-amino and 5-acetamido derivatives were found to be approximately twice as active as the parent compound. aacrjournals.org

A particularly potent analog, 1,3,5-triacetylbenzene (B188989) tris(guanylhydrazone), was synthesized and found to be about nine times as active as 1,3-diacetylbenzene bis(guanylhydrazone) in trypanocidal assays. aacrjournals.org However, side-chain homologues like 1,3-dipentanoylbenzene bis(guanylhydrazone) were found to be essentially inactive, highlighting the sensitivity of the biological activity to structural modifications. aacrjournals.org

Comparative Analysis of Mitoguazone with Other S-Adenosylmethionine Decarboxylase Inhibitors (e.g., SAM486A)

A key development in the field of SAMDC inhibitors was the introduction of SAM486A (also known as Sardomozide or CGP 48664). nih.gov SAM486A is a second-generation inhibitor that has demonstrated significantly greater potency and specificity for SAMDC compared to mitoguazone. nih.gov

Preclinical studies have shown that SAM486A inhibits SAMDC in vitro with a median inhibitory concentration (IC50) of approximately 4.7 to 5 nM. probechem.comaacrjournals.orginvivochem.com This represents a potency that is roughly 200-fold greater than that of mitoguazone. aacrjournals.org While direct comparative IC50 values for SAMDC inhibition in the same study are not always available, the cytotoxicity of mitoguazone against certain cell lines is in the micromolar range (e.g., 3.3 µM against CHO cells expressing the MGBG transporter), further illustrating the substantial increase in potency achieved with SAM486A. medchemexpress.com

The increased specificity of SAM486A for SAMDC also contributes to a potentially improved therapeutic window. nih.gov Mitoguazone is known to inhibit other enzymes, such as diamine oxidase, and can cause uncoupling of oxidative phosphorylation, which may contribute to its toxicity. nih.govmedchemexpress.com In contrast, SAM486A displays over 2500-fold selectivity for SAMDC over diamine oxidase. probechem.com

The development of SAM486A and other novel analogs underscores the progress made in refining the therapeutic potential of SAMDC inhibitors, moving from the broader activity of mitoguazone to more targeted and potent agents.

Table of Inhibitory Activity

| Compound | Target | IC50 / Ki | Approximate Fold-Potency vs. Mitoguazone | Source(s) |

| Mitoguazone (MGBG) | Cytotoxicity (CHO cells) | 3.3 µM | 1x | medchemexpress.com |

| SAM486A (Sardomozide) | SAMDC | ~5 nM | ~200x | probechem.comaacrjournals.orginvivochem.com |

| Methylglyoxal bis(butylamidinohydrazone) (MGBB) | SAMDC | 1.8 x 10⁻⁵ M (Ki) | - | nih.gov |

| Aryl and Heteroaryl Analogues | SAMDC | - | Up to 100x | invivochem.com |

Future Directions and Unexplored Research Avenues

Elucidating Novel Mechanisms of Action and Off-Target Effects

While the primary mechanism of Mitoguazone (B1683906) involves the competitive inhibition of S-adenosyl-L-methionine decarboxylase (SAMDC), a key enzyme in polyamine synthesis, a complete understanding of its cellular impact requires deeper investigation. nih.govnih.gov Its documented effects, including the induction of p53-independent apoptosis and the uncoupling of mitochondrial oxidative phosphorylation, suggest a more complex biological profile. nih.gov

Future research should focus on systematically identifying the full spectrum of its molecular interactions. The anti-cancer activity of many compounds has been found to result from previously unknown off-target effects, a phenomenon that warrants exploration for Mitoguazone. cancer.gov Modern computational and experimental frameworks can be leveraged to create a comprehensive map of its effects. nih.govbiorxiv.org This involves moving beyond single-target analysis to a systems-level view of the compound's influence on the cellular machinery.

A key avenue would be the use of large-scale perturbational profiling, where the responses of various cell lines to Mitoguazone are analyzed using whole-genome-wide RNA-Seq datasets. nih.gov This can reveal tissue-specific protein activity landscapes and generate a functional network of drug-mediated modulations. nih.govbiorxiv.org Such studies could differentiate between effects directly linked to SAMDC inhibition and those arising from interactions with other proteins, potentially uncovering novel mechanisms that contribute to its biological activity. cancer.gov

Table 1: Proposed Research Approaches for Mechanism Elucidation

| Research Approach | Objective | Key Technologies | Potential Outcome |

|---|---|---|---|

| Large-Scale Perturbational Profiling | Identify genome-wide transcriptional responses to Mitoguazone across diverse cell models. | Plate-Seq, RNA-Seq | Discovery of novel modulated pathways and tissue-specific effects. nih.gov |

| Computational Off-Target Prediction | Use structural bioinformatics to predict unintended binding partners based on molecular structure. | In silico modeling, Ligand-binding site analysis | Generation of a prioritized list of potential off-target proteins for experimental validation. plos.org |

| CRISPR-Based Genetic Screens | Identify genes that modify cellular sensitivity to Mitoguazone, revealing functional interactions. | CRISPR-Cas9 screening | Uncovering synthetic lethal partners and resistance mechanisms. cancer.gov |

Investigation of Epigenetic and Transcriptomic Modulation

The connection between mitochondrial function and cellular epigenetics is an emerging area of research. nih.gov Since Mitoguazone affects mitochondrial processes, it is plausible that it induces downstream epigenetic modifications. nih.gov Mitochondrial metabolites are known to be essential for the chemical reactions that underpin epigenetic regulation, including DNA methylation and histone modification. nih.gov Therefore, a critical future direction is to investigate whether Mitoguazone's mitochondrial effects translate into alterations of the epigenetic landscape.

Research could explore if Mitoguazone treatment leads to changes in the nuclear DNA methylome. nih.gov Such epigenetic reprogramming could be a key, yet currently uncharacterized, component of its mechanism of action. Furthermore, comprehensive transcriptomic analysis using techniques like RNA-sequencing would provide an unbiased, global view of the changes in gene expression induced by the compound. mdpi.com This could identify entire signaling pathways and cellular processes that are modulated by Mitoguazone, offering a broader understanding than is possible by focusing on the polyamine pathway alone.

Development of Advanced Delivery Systems for Targeted Research Applications

The pharmacokinetic profile of Mitoguazone is characterized by a long half-life and significant tissue sequestration, particularly in the liver. nih.gov While this indicates bioavailability, it also suggests that non-targeted administration could lead to high concentrations in tissues outside the intended area of study. The development of advanced delivery systems for research purposes could refine its application, enabling more precise investigations.

Nanoparticle-based platforms, such as lipid nanoparticles (LNPs) or polymeric micelles, represent a promising strategy. astrazeneca.com Encapsulating Mitoguazone within these carriers could alter its biodistribution, enhance its delivery to specific intracellular compartments where its targets reside, and allow for controlled release. astrazeneca.com For research applications, this would mean a more targeted perturbation of biological systems, reducing the confounding variables of widespread, off-target tissue accumulation. Future studies could focus on designing and testing such systems to improve the specificity of Mitoguazone as a research tool.

Table 2: Potential Advanced Delivery Systems for Mitoguazone

| Delivery System | Description | Research Application Benefit |

|---|---|---|

| Lipid Nanoparticles (LNPs) | Vesicles composed of lipids used to encapsulate therapeutic agents for intracellular delivery. astrazeneca.com | Facilitates delivery to intracellular targets and can be functionalized for cell-specific targeting. |

| Polymeric Nanoparticles | Self-assembling biodegradable polymer-based particles for drug encapsulation. | Offers controlled and sustained release, potentially localizing the compound's effect over time. |

| Wearable Injectors | On-body systems designed for subcutaneous delivery of compounds, including viscous formulations. cphi-online.com | In preclinical models, could allow for continuous, controlled administration to maintain steady-state concentrations for specific research questions. |

Exploration of Mitoguazone in Non-Oncological Academic Research Areas (e.g., Neurobiology, Metabolic Disorders)

The fundamental biological processes affected by Mitoguazone—polyamine synthesis and mitochondrial function—are not exclusive to oncology. nih.govnih.gov These pathways are critical in a wide range of biological contexts, suggesting that Mitoguazone could be a valuable research tool in other fields.

Metabolic Disorders: The compound methylglyoxal (B44143), from which Mitoguazone is derived, is implicated in the pathology of diabetes and related metabolic complications. nih.gov Given Mitoguazone's impact on mitochondria, a central player in cellular metabolism, its effects could be explored in models of metabolic syndrome, insulin (B600854) resistance, and non-alcoholic fatty liver disease. nih.govmdpi.com Research in this area could investigate if modulating polyamine synthesis or mitochondrial function with Mitoguazone can alter metabolic phenotypes.

Neurobiology: Polyamines are crucial for neuronal function, and mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. Pharmacokinetic studies have shown that Mitoguazone is capable of penetrating the cerebrospinal fluid (CSF) and accumulating in the brain, making it a viable tool for CNS research. nih.gov Future studies could explore its effects on neuronal cells, synaptic plasticity, or in models of neuroinflammation and neurodegeneration.

Immunology and Inflammatory Diseases: Polyamines are known to modulate immune responses. Additionally, research has noted the potential application of Mitoguazone in psoriasis, an inflammatory skin condition. nih.gov This opens an avenue for investigating its effects on immune cell proliferation and function.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Characterize Cellular Responses

To build a comprehensive picture of Mitoguazone's cellular effects, future research must integrate various "omics" technologies. These approaches provide an unbiased, system-wide view of molecular changes, complementing traditional hypothesis-driven research.

Proteomics: Mass spectrometry-based proteomics can be used to quantify changes in the expression levels of thousands of proteins following Mitoguazone treatment. nih.gov This can help identify not only the direct targets but also the downstream effectors and adaptive responses of the cell. Furthermore, analyzing post-translational modifications (the "PTMome") could reveal how Mitoguazone affects protein function and signaling networks. nih.gov

Metabolomics: As an inhibitor of polyamine synthesis, Mitoguazone's primary effect is metabolic. Untargeted metabolomics can provide a comprehensive snapshot of all the small-molecule metabolites in a cell or biological fluid. metabolomicsworkbench.org This would allow researchers to map the metabolic perturbations caused by Mitoguazone far beyond the polyamine pathway, potentially identifying novel biomarkers of its activity or uncovering unexpected effects on other metabolic nodes. nih.gov

Proteogenomics: Integrating proteomic data with genomic and transcriptomic information provides a powerful, multi-layered view of cellular responses. nih.gov This approach could be used to connect Mitoguazone-induced changes in gene expression to functional alterations at the protein level, offering deep mechanistic insights.

Q & A

Q. What experimental approaches are recommended to confirm the mechanism of action of mitoguazone dihydrochloride monohydrate as a polyamine biosynthesis inhibitor?

To validate its mechanism, researchers should:

- Measure polyamine levels (e.g., spermidine, spermine) in treated vs. untreated cell lines using HPLC or LC-MS, ensuring baseline quantification in control groups .

- Conduct enzyme inhibition assays targeting ornithine decarboxylase (ODC) or S-adenosylmethionine decarboxylase (AdoMetDC), key enzymes in polyamine synthesis. Use purified enzymes or cell lysates with appropriate substrates and cofactors .

- Include rescue experiments by supplementing exogenous polyamines to reverse cytotoxic effects, confirming target specificity.

Q. How can this compound be quantified in pharmaceutical formulations or biological matrices?

Validated analytical methods include:

- HPLC with UV detection : Optimize chromatographic conditions (e.g., C18 column, mobile phase: acetonitrile/phosphate buffer pH 3.0) and validate parameters such as linearity (5–100 µg/mL), LOD (0.5 µg/mL), and LOQ (1.5 µg/mL) .

- Derivative spectrophotometry : Use first-derivative UV spectra at wavelengths with minimal interference (e.g., 249 nm or 280 nm) for direct quantification in dissolution studies .

Q. What stability testing protocols are critical for this compound in preclinical studies?

- Perform forced degradation studies under heat (40–60°C), light (ICH Q1B guidelines), and varied pH (1–13) to identify degradation products via HPLC-MS .

- Assess solution stability in glucose-containing infusion fluids (as recommended for hypoglycemia mitigation) over 48 hours at 30°C, monitoring pH and particulate formation .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate mitoguazone’s antitumor efficacy while addressing its hypoglycemic side effects?

- Use xenograft models (e.g., leukemia, lymphoma) with glucose monitoring during infusion. Administer mitoguazone dissolved in 5% dextrose and provide oral glucose supplements if blood glucose drops below 70 mg/dL .

- Optimize dosing schedules (e.g., intermittent vs. continuous infusion) to balance efficacy (tumor volume reduction) and safety (hematological parameters: granulocytes, platelets) .

Q. How can contradictory data on mitoguazone’s efficacy across tumor types be systematically analyzed?

- Conduct tumor-specific polyamine profiling to correlate drug sensitivity with baseline polyamine levels. Tumors with elevated ODC activity may respond better .

- Apply multivariate regression models to evaluate confounding variables (e.g., dosing regimen, tumor microenvironment pH) using datasets from preclinical trials .

Q. What methodologies are suitable for studying synergistic combinations of mitoguazone with other antineoplastic agents?

- Use high-throughput combinatorial screens (e.g., matrix dilution assays) to identify synergistic pairs (e.g., mitoguazone + alkylating agents). Calculate combination indices (CI <1.0) via the Chou-Talalay method .

- Validate synergism in 3D tumor spheroids using live-cell imaging to track apoptosis and polyamine depletion dynamics .

Q. How can researchers address challenges in detecting low-concentration mitoguazone metabolites in pharmacokinetic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.